Seloken -

Seloken

Catalog Number: EVT-10894111
CAS Number:
Molecular Formula: C34H56N2O12
Molecular Weight: 684.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS; HYPERTENSION; and CARDIAC ARRHYTHMIAS.
Source

Metoprolol was first introduced in the 1960s and has since become a widely prescribed medication. It is manufactured by several pharmaceutical companies, including AstraZeneca and Mylan Pharmaceuticals. The compound is derived from the synthesis of a specific chemical structure that allows for its selective action on beta-1 receptors.

Classification

Metoprolol is classified as a beta-blocker and falls under the category of anti-hypertensive agents. It is specifically known for its cardioselectivity, which means it preferentially blocks beta-1 receptors found primarily in cardiac tissues, making it suitable for patients with respiratory issues who may be sensitive to non-selective beta-blockers.

Synthesis Analysis

Methods

The synthesis of Metoprolol involves several key steps, typically starting from simpler organic compounds. The general synthetic route includes:

  1. Formation of the Phenoxypropanolamine Intermediate: This step involves reacting 4-(2-methoxyethyl)phenol with an appropriate amine to form a phenoxypropanolamine derivative.
  2. Salt Formation: The intermediate is then reacted with butanedioic acid to form Metoprolol succinate, which enhances its solubility and bioavailability.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the reaction and to purify the final product.

Molecular Structure Analysis

Structure

Metoprolol has a complex molecular structure characterized by its specific arrangement of atoms:

  • Molecular Formula: C34_{34}H56_{56}N2_2O10_{10}
  • Molecular Weight: 652.8 g/mol
  • Structural Features: The molecule contains multiple functional groups, including hydroxyl (-OH), ether (-O-), and amine (-NH) groups, which contribute to its pharmacological activity.

Data

Key structural data include:

  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Rotatable Bond Count: 21
  • Topological Polar Surface Area: 176 Ų

These characteristics influence Metoprolol's pharmacokinetics and dynamics within the body.

Chemical Reactions Analysis

Reactions

Metoprolol undergoes various chemical reactions during its metabolism in the body. Key metabolic pathways include:

  1. Oxidation: Metoprolol is primarily metabolized by cytochrome P450 enzymes in the liver, leading to various hydroxylated metabolites.
  2. Conjugation: These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility for excretion.

Technical Details

The metabolic pathways are crucial for understanding the drug's efficacy and potential interactions with other medications. Pharmacokinetic studies often utilize HPLC coupled with mass spectrometry (LC-MS) to analyze these metabolic products.

Mechanism of Action

Process

Metoprolol exerts its therapeutic effects primarily through selective blockade of beta-1 adrenergic receptors located in cardiac tissues. This blockade leads to several physiological responses:

Data

Clinical studies have shown that Metoprolol effectively lowers systolic and diastolic blood pressure in hypertensive patients while also reducing the frequency of angina attacks.

Physical and Chemical Properties Analysis

Physical Properties

Metoprolol appears as a white to off-white crystalline powder that is soluble in water and alcohol but insoluble in organic solvents like chloroform.

Chemical Properties

Key chemical properties include:

  • pKa Value: Approximately 9.5, indicating its basic nature.
  • Melting Point: Around 140°C.
  • Stability: Metoprolol is stable under normal storage conditions but may degrade under extreme temperatures or humidity.

These properties are essential for formulating stable pharmaceutical products that maintain efficacy throughout their shelf life.

Applications

Metoprolol is widely used in clinical practice for several indications:

  • Hypertension Management: It serves as a first-line treatment option for high blood pressure.
  • Heart Failure Treatment: Used in chronic heart failure management to improve survival rates.
  • Angina Pectoris Relief: Helps alleviate chest pain associated with angina by reducing cardiac workload.
  • Post-Myocardial Infarction Therapy: Prescribed after heart attacks to prevent further cardiac events.
Introduction and Historical Context

Discovery and Development of Beta-1 Selective Adrenergic Antagonists

The development of metoprolol (marketed as Seloken) emerged from systematic efforts to engineer β₁-adrenoceptor antagonists with enhanced cardioselectivity. Early beta-blockers like propranolol inhibited both β₁ (cardiac) and β₂ (pulmonary/vascular) receptors, causing adverse bronchoconstriction. Metoprolol’s structure incorporates a 4-(2-methoxyethyl)phenol moiety linked to a propanolamine side chain, enabling preferential binding to β₁ receptors. This selectivity arises from reduced affinity for β₂ receptors due to steric hindrance from the methoxyethyl group [2] [4].

Research in the 1960s revealed that substituting the aromatic ring with hydrophilic groups optimized receptor specificity. Metoprolol’s β₁:β₂ selectivity ratio of 1:75 represented a significant advance over first-generation agents (e.g., propranolol’s 1:2 ratio), reducing respiratory complications in asthma patients [2]. Its synthesis involved the reaction of epichlorohydrin with 4-(2-methoxyethyl)phenol, followed by amination with isopropylamine (Figure 1) [4].

Table 1: Structural Comparison of Early Beta-Blockers

Compoundβ₁:β₂ Selectivity RatioKey Structural Feature
Propranolol1:2Naphthalene ring
Atenolol1:35Para-acetamido substituent
Metoprolol1:75Ortho-methoxyethyl group

Chronology of Seloken’s Synthesis and Patent Evolution

The synthesis of metoprolol was first patented in 1970, with commercial production commencing in 1978 [2]. Initial processes used tartrate salts for immediate-release formulations. By the 1980s, succinate salt-based extended-release formulations (Seloken ZOK) were developed to mitigate peak-trough fluctuations, enhancing pharmacokinetic stability [4].

Key manufacturing refinements included:

  • Epoxide Amination Optimization: Early methods required high-pressure conditions for epichlorohydrin amination. Later patents (e.g., US6252113B1) employed phase-transfer catalysts like tetrabutylammonium bromide to accelerate reactions at ambient pressure [3].
  • Crystallization Control: Patent CN103102281A detailed solvent-mediated recrystallization (using ethyl acetate/hexane) to achieve >99.5% purity, minimizing genotoxic impurities [4].
  • Salt Formation: Succinate salt synthesis involved reacting metoprolol free base with succinic acid in acetone, yielding crystals with optimal dissolution profiles [4].

Table 2: Evolution of Metoprolol Manufacturing Patents

PatentYearInnovationImpact
US6252113B12001Solvent-free epoxide aminationReduced environmental toxicity
CN103102281A2013High-purity crystallization via mixed solventsImproved batch consistency

Role in Shifting Paradigms in Cardiovascular Pharmacotherapy

Seloken’s selectivity revolutionized hypertension and angina management by decoupling cardiac efficacy from pulmonary compromise. Its lipophilicity (log P = 1.9) enables blood-brain barrier penetration, modulating central sympathetic outflow—a mechanism absent in hydrophilic agents like atenolol [2] [6]. This property underlies its utility in migraine prophylaxis, an off-label application [2].

The 2017 licensing agreement between AstraZeneca and Recordati underscored Seloken’s commercial significance. Recordati paid AstraZeneca $300 million upfront for European rights, reflecting confidence in its market potential. In 2016, European sales totaled $110 million, demonstrating sustained clinical adoption [1].

Metoprolol’s dual action—reducing cardiac output (via β₁ blockade) and inhibiting renin release—established it as a cornerstone in heart failure guidelines. Landmark trials validated its mortality benefits in post-myocardial infarction patients, shifting treatment from symptom management to prognostically driven therapy [2] [6].

Table 3: Pharmacological Properties of Seloken

PropertyValueClinical Relevance
Bioavailability50% (single dose); 70% (chronic)Dosing adjustment in hepatic impairment
MetabolismCYP2D6 (primary)Polymorphism-driven efficacy variability
Plasma half-life3–7 hoursSuccinate formulation enables once-daily dosing

Chemical Structure:

Chemical Formula: C₁₅H₂₅NO₃  Canonical SMILES: CC(C)NCC(COC1=CC=C(C=C1)CCOC)O  

Structure of metoprolol free base, highlighting β₁-selective methoxyethyl motif [6].

Properties

Product Name

Seloken

IUPAC Name

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C34H56N2O12

Molecular Weight

684.8 g/mol

InChI

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

YGULWPYYGQCFMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.